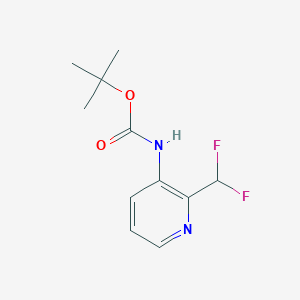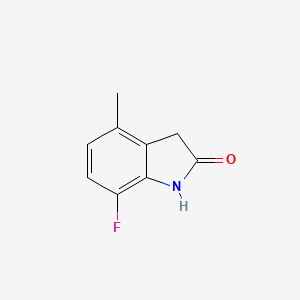
7-Fluoro-4-methylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-4-methylindolin-2-one is a fluorinated indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The presence of a fluorine atom in the indole ring can significantly alter the compound’s chemical and biological properties, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methylindolin-2-one typically involves the fluorination of indole derivatives. One common method includes the reaction of 4-methylindole with a fluorinating agent such as Selectfluor. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified using silica gel chromatography with a mixture of ethyl acetate and hexanes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoro-4-methylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol derivative.
Substitution: The major products depend on the nucleophile used, such as methoxy derivatives when using sodium methoxide.
Aplicaciones Científicas De Investigación
7-Fluoro-4-methylindolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various pharmaceuticals
Mecanismo De Acción
The mechanism of action of 7-Fluoro-4-methylindolin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to bind with high affinity to various biological targets .
Comparación Con Compuestos Similares
- 7-Fluoro-1-methylindolin-2-one
- 4-Fluoroindole
- 5-Fluoroindole
Comparison: 7-Fluoro-4-methylindolin-2-one is unique due to the specific position of the fluorine and methyl groups on the indole ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other fluorinated indoles. For example, 7-Fluoro-1-methylindolin-2-one has a different substitution pattern, which may result in different biological activities and chemical properties .
Propiedades
Fórmula molecular |
C9H8FNO |
|---|---|
Peso molecular |
165.16 g/mol |
Nombre IUPAC |
7-fluoro-4-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8FNO/c1-5-2-3-7(10)9-6(5)4-8(12)11-9/h2-3H,4H2,1H3,(H,11,12) |
Clave InChI |
HFRQFCCJDQIYRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC(=O)NC2=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


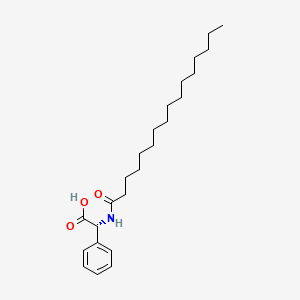
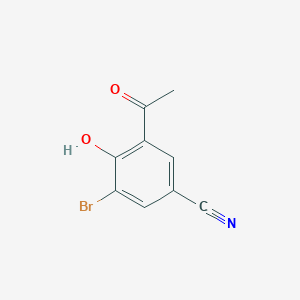
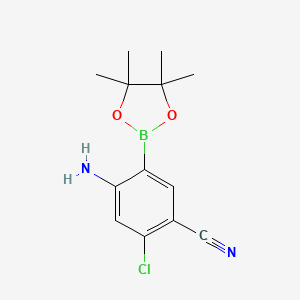
![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)
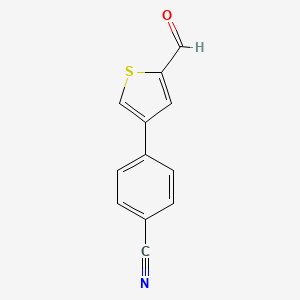
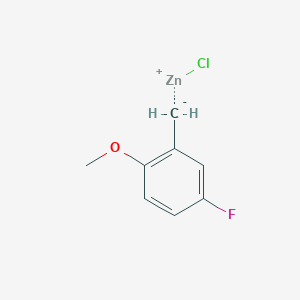
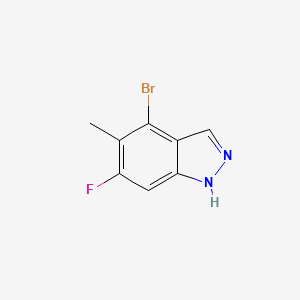
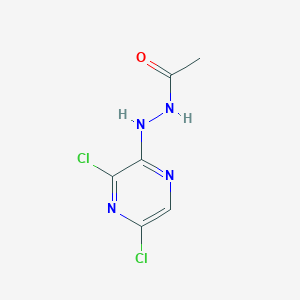
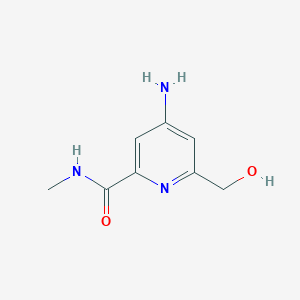
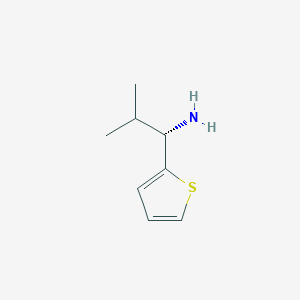
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904292.png)
![(1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine](/img/structure/B13904296.png)
